(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid
Overview
Description
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is an organic compound with a unique structure that includes a cyclopropyl group, an amide linkage, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid typically involves the formation of the cyclopropylformamido group followed by its attachment to the 4-methylpentanoic acid backbone. One common method includes the reaction of cyclopropylamine with formic acid to form cyclopropylformamide. This intermediate is then coupled with 4-methylpentanoic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the amide bond formation step, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the cyclopropyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(cyclopropylformamido)-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, while the amide linkage provides stability and specificity in these interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylformamide: Shares the cyclopropylformamido group but lacks the 4-methylpentanoic acid backbone.
4-Methylpentanoic acid: Contains the same alkyl chain but lacks the cyclopropylformamido group.
Uniqueness
(2S)-2-(cyclopropylformamido)-4-methylpentanoic acid is unique due to the combination of its cyclopropylformamido group and the 4-methylpentanoic acid backbone
Properties
IUPAC Name |
(2S)-2-(cyclopropanecarbonylamino)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(2)5-8(10(13)14)11-9(12)7-3-4-7/h6-8H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZKCMPBLRES-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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